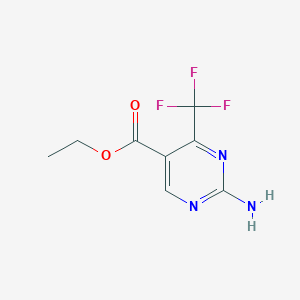

Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate

Descripción general

Descripción

Leucovorin Calcium Pentahydrate, also known as folinic acid calcium salt pentahydrate, is a derivative of tetrahydrofolic acid. It is a necessary co-factor in the body, playing a crucial role in the synthesis of nucleic acids and amino acids. This compound is widely used in medicine, particularly in cancer therapy, to counteract the toxic effects of folic acid antagonists such as methotrexate .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Leucovorin Calcium Pentahydrate is synthesized through a series of chemical reactions starting from folic acid. The process involves the reduction of folic acid to tetrahydrofolic acid, followed by formylation to produce 5-formyl tetrahydrofolic acid (leucovorin). The final step involves the addition of calcium ions to form the calcium salt pentahydrate .

Industrial Production Methods: Industrial production of Leucovorin Calcium Pentahydrate typically involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) for purification. The process is optimized for high yield and purity, ensuring the compound meets pharmaceutical standards .

Análisis De Reacciones Químicas

Types of Reactions: Leucovorin Calcium Pentahydrate undergoes various chemical reactions, including:

Reduction: Conversion of folic acid to tetrahydrofolic acid.

Formylation: Addition of a formyl group to tetrahydrofolic acid to produce leucovorin.

Complexation: Formation of the calcium salt pentahydrate.

Common Reagents and Conditions:

Reduction: Catalysts such as platinum or palladium on carbon.

Formylation: Formic acid or formate salts.

Complexation: Calcium chloride in aqueous solution.

Major Products Formed: The primary product is Leucovorin Calcium Pentahydrate, with potential by-products including unreacted folic acid and tetrahydrofolic acid .

Aplicaciones Científicas De Investigación

Leucovorin Calcium Pentahydrate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its role in cellular metabolism and DNA synthesis.

Industry: Utilized in the production of pharmaceuticals and as a standard in analytical chemistry.

Mecanismo De Acción

Leucovorin Calcium Pentahydrate acts by bypassing the inhibition of dihydrofolate reductase (DHFR) caused by folic acid antagonists like methotrexate. It provides a source of tetrahydrofolate, which is essential for the synthesis of purines, pyrimidines, and methionine. This mechanism helps to prevent the toxic effects associated with folic acid deficiency and supports DNA synthesis in rapidly dividing cells .

Comparación Con Compuestos Similares

Levoleucovorin: The pharmacologically active levo-isomer of leucovorin.

Folic Acid: The parent compound from which leucovorin is derived.

Methotrexate: A folic acid antagonist used in cancer therapy.

Uniqueness: Leucovorin Calcium Pentahydrate is unique in its ability to counteract the toxic effects of folic acid antagonists while enhancing the efficacy of certain chemotherapy drugs. Unlike folic acid, it does not require reduction by DHFR, making it effective even in the presence of DHFR inhibitors .

Actividad Biológica

Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate is a heterocyclic compound belonging to the pyrimidine family, notable for its diverse biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 235.17 g/mol

- IUPAC Name : Ethyl 2-amino-4-(trifluoromethyl)-5-pyrimidinecarboxylate

- CAS Number : 149771-09-5

This compound exhibits its biological effects primarily through enzyme inhibition. It has been identified as a potent inhibitor of diacylglycerol acyltransferase , an enzyme critical in triglyceride synthesis and lipid metabolism. This inhibition suggests potential applications in managing obesity and related metabolic disorders.

Biological Activities

-

Anticancer Properties :

- The compound has shown promising activity against various cancer cell lines. In vitro studies indicate significant cytotoxic effects, with IC values ranging from 29 to 59 µM against different cancer types .

- Mechanistic studies reveal that it induces apoptosis in HepG2 cells by upregulating pro-apoptotic proteins (caspase-3 and Bax) while downregulating the anti-apoptotic protein Bcl-2 .

- Anti-inflammatory Effects :

-

Antiviral Activity :

- Preliminary studies suggest that this compound may exhibit antiviral properties by inhibiting specific enzymes involved in viral replication, although detailed mechanisms remain to be fully elucidated.

Table 1: Summary of Biological Activities

Structure–Activity Relationship (SAR)

Research into the SAR of pyrimidine derivatives indicates that modifications at specific positions on the pyrimidine ring can significantly alter biological activity. For instance, the introduction of a trifluoromethyl group at the 4-position enhances the inhibitory potency against lipid-synthesizing enzymes compared to other halogenated derivatives .

Propiedades

IUPAC Name |

ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N3O2/c1-2-16-6(15)4-3-13-7(12)14-5(4)8(9,10)11/h3H,2H2,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUACXMUEZBQRBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371876 | |

| Record name | ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149771-09-5 | |

| Record name | Ethyl 2-amino-4-(trifluoromethyl)-5-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149771-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 149771-09-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.